molecular formula C10H18O B13270375 {Bicyclo[6.1.0]nonan-4-yl}methanol

{Bicyclo[6.1.0]nonan-4-yl}methanol

Cat. No.: B13270375
M. Wt: 154.25 g/mol
InChI Key: UGFXBACJNZXHOV-UHFFFAOYSA-N
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Description

{Bicyclo[6.1.0]nonan-4-yl}methanol is a compound that belongs to the class of bicyclic compounds, specifically a bicyclo[6.1.0]nonane derivative. This compound is characterized by a unique structure that includes a bicyclic framework with a hydroxymethyl group attached to the fourth carbon atom. It is known for its applications in various fields, including chemical biology and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[6.1.0]nonan-4-yl}methanol typically involves the formation of the bicyclic framework followed by the introduction of the hydroxymethyl group. One common method involves the use of a Diels-Alder reaction to construct the bicyclic core, followed by functionalization to introduce the hydroxymethyl group. For example, the reaction of a suitable diene with a dienophile can yield the bicyclic structure, which is then subjected to further reactions to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[6.1.0]nonan-4-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{Bicyclo[6.1.0]nonan-4-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {Bicyclo[6.1.0]nonan-4-yl}methanol involves its reactivity towards various functional groups. In bioorthogonal reactions, the strained bicyclic structure facilitates rapid and selective reactions with azides, forming stable triazole linkages without the need for a catalyst. This property makes it valuable for labeling biomolecules and studying biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{Bicyclo[6.1.0]nonan-4-yl}methanol is unique due to its specific bicyclic structure and the presence of a hydroxymethyl group, which provides distinct reactivity and versatility in chemical reactions. Its ability to undergo strain-promoted reactions without the need for a catalyst sets it apart from other similar compounds .

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4-bicyclo[6.1.0]nonanylmethanol

InChI

InChI=1S/C10H18O/c11-7-8-2-1-3-9-6-10(9)5-4-8/h8-11H,1-7H2

InChI Key

UGFXBACJNZXHOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC2CC2C1)CO

Origin of Product

United States

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